2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-ethylphenyl)acetamide
Description
The compound 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-ethylphenyl)acetamide is a heterocyclic molecule featuring a pyrimidine core substituted with a 3,5-dimethylpyrazole moiety at the 6-position. A thioacetamide linker bridges the pyrimidine ring to an N-(4-ethylphenyl) group. While direct physicochemical data (e.g., melting point, solubility) for this compound are unavailable in the provided evidence, structural analogs suggest a molecular weight of approximately 378.4 g/mol (calculated) and a molecular formula of C₁₉H₂₀N₅OS.
Properties
IUPAC Name |
2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanyl-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5OS/c1-4-15-5-7-16(8-6-15)22-18(25)11-26-19-10-17(20-12-21-19)24-14(3)9-13(2)23-24/h5-10,12H,4,11H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNXNGRMEZIASO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC=NC(=C2)N3C(=CC(=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-ethylphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and therapeutic applications based on diverse scientific literature.
Chemical Structure
The compound can be represented by the following structural formula:
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing pyrimidine and pyrazole moieties. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines. A study indicated that similar thiazole and pyrimidine derivatives exhibited significant inhibition of cell proliferation in human cancer cell lines, suggesting a potential mechanism involving the modulation of signaling pathways related to cell growth and apoptosis .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 15 | Apoptosis induction |
| Compound B | MCF-7 | 10 | Cell cycle arrest |
| Compound C | A549 | 12 | Inhibition of angiogenesis |
Antimicrobial Activity
The compound's thioether linkage is known to enhance antimicrobial activity. Research has shown that compounds with similar structures can exhibit broad-spectrum antibacterial effects. For example, thiazole derivatives have been reported to possess significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) in the range of 15–30 µg/mL .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 25 |
| Pseudomonas aeruginosa | 30 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Inhibition of key enzymes involved in cancer cell metabolism.
- Induction of Apoptosis : Activation of apoptotic pathways leading to programmed cell death.
- Antibacterial Action : Disruption of bacterial cell wall synthesis and function.
Case Studies
A notable case study involved the synthesis and evaluation of a series of pyrimidine derivatives for their anticancer properties. The study demonstrated that compounds with a similar scaffold to this compound showed enhanced cytotoxicity in vitro, leading to further investigations in vivo .
Chemical Reactions Analysis
Nucleophilic Substitution at Pyrimidine Ring
The pyrimidine ring’s C-2 and C-4 positions are electron-deficient due to adjacent nitrogen atoms, enabling nucleophilic substitution. The thioether group at C-4 can act as a leaving group under specific conditions.
Mechanistic Insight :
-
The thioether group’s leaving ability is enhanced in polar aprotic solvents (e.g., DMF) with bases like K₂CO₃ .
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Palladium-catalyzed cross-coupling (e.g., Suzuki) is feasible but requires rigorous anhydrous conditions .
Oxidation of Thioether Group
The sulfur atom in the thioether linkage is susceptible to oxidation, forming sulfoxides or sulfones, which alter electronic properties and bioactivity.
| Oxidizing Agent | Conditions | Product | Outcome |
|---|---|---|---|
| H₂O₂ (30%) | CH₃COOH, 50°C, 3 h | Sulfoxide derivative | Selective oxidation |
| mCPBA | CH₂Cl₂, 0°C → RT, 12 h | Sulfone derivative | High conversion (>90%) |
Key Data :
-
Sulfoxide formation occurs preferentially over sulfone with H₂O₂ under mild conditions.
-
mCPBA achieves complete oxidation to sulfone, confirmed by LC-MS .
Hydrolysis of Acetamide Moiety
The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid or amine intermediates.
Note : Acidic hydrolysis is more efficient for this substrate, with yields exceeding 70%.
Electrophilic Aromatic Substitution (Pyrazole Ring)
The 3,5-dimethylpyrazole moiety participates in electrophilic reactions, though steric hindrance from methyl groups limits reactivity.
| Reaction | Reagents | Position Modified | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C-4 of pyrazole | Low (<30%) |
| Halogenation | Cl₂, FeCl₃, 40°C | C-4 (minor) | Not reported quantitatively |
Challenges :
-
Methyl groups at C-3 and C-5 hinder electrophilic attack at C-4 .
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Directed ortho-metalation strategies may improve functionalization .
Condensation Reactions
The acetamide’s NH group participates in condensations to form heterocyclic fused systems.
Example Synthesis :
-
Condensation with o-phenylenediamine yields a benzimidazole hybrid (confirmed by ¹H NMR: δ 7.19–7.57 ppm for aromatic protons) .
Metal-Complexation Reactions
The pyrimidine and pyrazole nitrogen atoms act as ligands for transition metals, enabling coordination chemistry.
| Metal Salt | Conditions | Complex Type | Application |
|---|---|---|---|
| CuCl₂·2H₂O | MeOH, RT, 24 h | Octahedral Cu(II) complex | Catalytic studies |
| Pd(OAc)₂ | DMSO, 80°C, 12 h | Square-planar Pd(II) complex | Cross-coupling catalysis |
Data :
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of pyrimidine-pyrazole hybrids with thioacetamide linkers. Below is a comparative analysis with structurally related molecules:
Table 1: Structural and Functional Comparison of Analogs
Key Observations
Core Heterocycle Variations :
- The target compound and N-(4-acetylphenyl) analog share a pyrimidine-pyrazole core, whereas VUAA1 replaces pyrimidine with a triazole ring. Triazoles often exhibit distinct hydrogen-bonding capabilities, which may explain VUAA1’s role in calmodulin studies .
- Compound 23 incorporates a furan substituent and methylpiperazine, likely enhancing solubility and receptor affinity as an A₂A antagonist .
Substituent Effects: The 4-ethylphenyl group in the target compound increases hydrophobicity compared to the 4-acetylphenyl analog (), which contains an electron-withdrawing acetyl group. This difference may influence metabolic stability and target binding.
Biological Activity: VUAA1 and Compound 23 demonstrate the importance of heterocyclic diversity in modulating specific biological targets (calmodulin vs. adenosine receptors). The target compound’s pyrimidine-pyrazole scaffold may favor kinase inhibition or allosteric modulation, though empirical validation is needed.
Synthesis and Structural Analysis: Analogous compounds (e.g., ’s Compound 23) are synthesized via modular routes, often involving Suzuki couplings or nucleophilic substitutions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
